2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid
Overview
Description
2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid (CIDP) is an important organic acid used in a variety of scientific research applications. It is a halogenated derivative of pyridine, which is a six-membered aromatic heterocyclic compound. CIDP is a highly reactive molecule and is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It is also used in the preparation of other organic compounds, such as amines, alcohols, and esters.
Scientific Research Applications
Cocrystal Formation
Research has explored the formation of cocrystals involving similar compounds to 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid. For instance, a study by Rajam et al. (2018) investigated cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids. These cocrystals showed diverse hydrogen bonding and stacking interactions, crucial for understanding molecular recognition and drug design.
Synthesis and Reactions
Several studies focus on the synthesis and reactions involving compounds structurally similar to 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid. For example, F. Cottet et al. (2004) discussed the transformation of chloro-, bromo-, and iodo(trifluoromethyl)pyridines into carboxylic acids, highlighting the versatility of these pyridine derivatives in chemical synthesis.
Yassin (2009) explored the reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile, a compound similar to 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid, with various reagents to create different derivatives. This study provides insight into the potential transformations and applications of these compounds.
Molecular Interactions
Studies like S. Zimmerman et al. (1991) examine molecular interactions involving carboxylic acids. Zimmerman's research focused on the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, offering insights into how similar compounds might interact at the molecular level.
properties
IUPAC Name |
2-chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2/c1-3-5(8(12)13)7(9)11-4(2)6(3)10/h1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGIRVRPEBBDEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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